Glutamyl-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

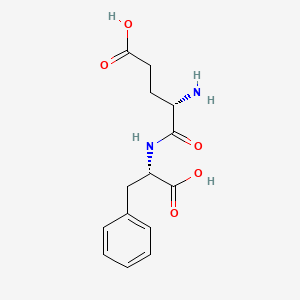

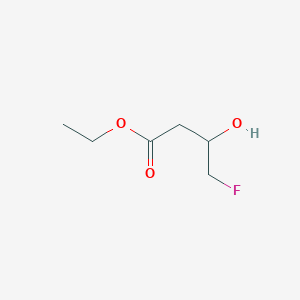

Glutamyl-phenylalanine is a dipeptide composed of glutamate and phenylalanine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound has been identified in various biological contexts, including human plasma, where it can serve as a biomarker for certain metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutamyl-phenylalanine can be synthesized using solution methodologies. The standard compound is chemically synthesized and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The characterization is typically done using liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic processes. Gamma-glutamyl transpeptidase is an enzyme that catalyzes the transfer of the gamma-glutamyl group from glutathione to amino acids or peptides, facilitating the formation of gamma-glutamyl-phenylalanine .

Chemical Reactions Analysis

Types of Reactions

Glutamyl-phenylalanine undergoes various chemical reactions, including hydrolysis and transpeptidation. The hydrolysis reaction is catalyzed by gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include glutathione, phenylalanine, and gamma-glutamyl transpeptidase. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products

The major products formed from the hydrolysis of this compound include free glutamate and phenylalanine .

Scientific Research Applications

Glutamyl-phenylalanine has various scientific research applications:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Biology: It serves as a biomarker for metabolic disorders such as phenylketonuria.

Medicine: It is investigated for its potential role in diagnosing and monitoring metabolic diseases.

Industry: It is used in the production of certain types of cheese, where it contributes to the flavor profile.

Mechanism of Action

Glutamyl-phenylalanine exerts its effects primarily through its involvement in metabolic pathways. It is a substrate for gamma-glutamyl transpeptidase, which catalyzes its hydrolysis and transpeptidation. This enzyme plays a critical role in glutathione metabolism, antioxidant defense, and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Glutamyl-glutamyl-phenylalanine: Another dipeptide identified in plasma, serving as a biomarker for metabolic disorders.

Phenylalanine-hexose: A conjugate found in plasma, also serving as a biomarker.

Gamma-glutamyl-tryptophan: A compound with antioxidant properties, synthesized using similar enzymatic methods.

Uniqueness

Glutamyl-phenylalanine is unique due to its specific role as a biomarker for metabolic disorders and its involvement in the flavor profile of certain cheeses . Its stability under physiological conditions makes it a valuable compound for various research applications .

Properties

CAS No. |

20556-22-3 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O5/c15-10(6-7-12(17)18)13(19)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 |

InChI Key |

XMBSYZWANAQXEV-QWRGUYRKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)

![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)